2-[5-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine
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Overview
Description
2-[5-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine typically involves multi-step organic reactions. The initial step often includes the formation of the cyclopenta[d][1,3]thiazole ring, followed by the introduction of the pyrrolo[3,4-c]pyrrol moiety. The final step involves the coupling of the pyrimidine ring. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[5-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[5-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[5-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one
- 2-Amino-5,6-Dihydro-4H-Cyclopentathiazole HCl
- Imidazole containing compounds
Uniqueness
Compared to similar compounds, 2-[5-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine stands out due to its unique combination of heterocyclic structures, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C17H21N5S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[(5-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole |
InChI |
InChI=1S/C17H21N5S/c1-3-14-15(4-1)23-16(20-14)11-21-7-12-9-22(10-13(12)8-21)17-18-5-2-6-19-17/h2,5-6,12-13H,1,3-4,7-11H2 |
InChI Key |
VBBXMFNMJTWXPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)CN3CC4CN(CC4C3)C5=NC=CC=N5 |
Origin of Product |
United States |
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